(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride
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Overview
Description
“(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1909309-03-0 . It has a molecular weight of 176.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12N4.ClH/c1-3-10-8-5(2)6(4-7)9-10;/h3-4,7H2,1-2H3;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure .Physical and Chemical Properties Analysis
This compound has a molecular weight of 176.65 . It is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Scientific Research Applications
Triazoles, including structures similar to (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride, are a class of five-membered heterocyclic compounds that hold significant importance in the development of new pharmaceuticals due to their diverse biological activities. These compounds have been extensively studied for over a century and continue to attract attention for their broad range of biological activities and potential therapeutic applications.
Therapeutic Potential and Biological Activities
Triazoles are known for their wide range of biological activities, which include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These activities make triazoles a key focus in the search for new therapeutic agents against various diseases, including neglected diseases that affect a large portion of humanity, especially in vulnerable populations. The preparation of triazole derivatives, such as this compound, presents challenges that require innovative approaches in synthesis, highlighting the need for efficient, green chemistry methodologies to advance the development of these compounds for therapeutic use (Ferreira et al., 2013).
Synthetic Routes and Chemical Transformations
The synthesis of 1,2,3-triazole derivatives, including structures akin to this compound, involves various synthetic routes that employ copper and non-copper catalysts, different solvents, and substrates. These methods enable the development of new biologically active 1,2,3-triazoles, underscoring the importance of triazoles in drug discovery and pharmaceutical chemistry due to their stability and the significant dipole moment that allows for effective interactions with biological targets (Kaushik et al., 2019).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
Properties
IUPAC Name |
(2-ethyl-5-methyltriazol-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c1-3-10-8-5(2)6(4-7)9-10;/h3-4,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFQRYIKHVUVKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(C(=N1)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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